molecular formula C12H19NS B13303161 N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline

N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline

Cat. No.: B13303161
M. Wt: 209.35 g/mol
InChI Key: CDOZDTYMPLAOHR-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline is an organic compound characterized by the presence of a dimethylpropyl group and a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline typically involves the reaction of 4-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, halogenated anilines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethylpropyl)-3-(methylsulfanyl)aniline: Similar structure but with the methylsulfanyl group at a different position on the aniline ring.

    N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline: Another positional isomer with the methylsulfanyl group at the 2-position.

Uniqueness

N-(2,2-dimethylpropyl)-4-(methylsulfanyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylsulfanyl group can affect the compound’s interaction with other molecules and its overall properties.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-4-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-8,13H,9H2,1-4H3

InChI Key

CDOZDTYMPLAOHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)SC

Origin of Product

United States

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